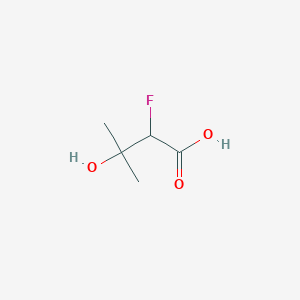

Ácido 2-fluoro-3-hidroxi-3-metilbutanoico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Stereoselective Synthesis Analysis

The synthesis of γ-fluorinated α-amino acids has been explored through the use of 2-hydroxy-3-pinanone as an auxiliary. In one study, a series of fluorinated amino acids were synthesized with high enantiomeric excess (ee). For instance, (+)-(S)-2-Amino-4-fluorobutanoic acid was achieved with greater than 96% ee, and its α-methylated derivative with 85% ee. The synthesis involved diastereoselective alkylation at low temperatures using LDA, followed by stepwise deprotection. The alkylation selectivity was improved by lithium/magnesium exchange or the addition of DMPU for certain derivatives. The differences in reactivity during the enolate alkylation of Schiff bases were attributed to the formation of different aggregates in solution, influenced by diastereomeric interactions in the transition state .

Molecular Structure Analysis

The molecular structure of fluorinated amino acids is critical for their biological activity and the stereoselectivity of their synthesis. The use of 2-hydroxy-3-pinanone as an auxiliary in the synthesis of these compounds allows for the formation of structurally specific enantiomers. The high enantiomeric excess indicates that the synthesis process is highly selective for the desired enantiomer, which is essential for the potential therapeutic applications of these compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of fluorinated amino acids are characterized by diastereoselective alkylation, which is facilitated by the presence of LDA at low temperatures. The use of lithium/magnesium exchange or DMPU enhances the selectivity of the alkylation process. The stepwise deprotection that follows is a crucial step to obtain the free amino acid after the initial alkylation reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized fluorinated amino acids, such as solubility, melting point, and stability, are not explicitly detailed in the provided data. However, the high enantiomeric excess suggests that the synthesized compounds have a high degree of purity, which is important for their physical properties and potential use in pharmaceutical applications. The crystallization of the sodium salt of one of the compounds to upgrade the enantiomeric excess to 98% indicates that the physical properties can be manipulated to enhance the purity of the compound .

Synthesis of (S)-2-(4-fluorophenyl)-3-methylbutanoic Acid

Another study focused on the synthesis of (S)-2-(4-fluorophenyl)-3-methylbutanoic acid, a key building block for the calcium antagonist Mibefradil. A short and technically feasible route was developed with an overall yield of 80%, starting from 4-fluorophenylacetic acid. The asymmetric hydrogenation of the unsaturated acid was performed in the presence of ruthenium(II) carboxylato complexes with chiral atropisomeric diphosphines, resulting in up to 94% ee. The enantiomeric excess was further improved to 98% by crystallizing the sodium salt of the compound .

Aplicaciones Científicas De Investigación

- 2-FH3MBA sirve como un reactivo valioso en las reacciones de acoplamiento de Suzuki. Estas reacciones implican el acoplamiento cruzado de un compuesto organoborano (como un ácido borónico arilo o alquilo) con un haluro o pseudohaluro orgánico (por ejemplo, bromuros de arilo, cloruros o triflatos). Los productos resultantes encuentran aplicaciones en química medicinal, ciencia de materiales y síntesis de productos naturales .

- Los investigadores han explorado derivados de 2-FH3MBA como posibles inhibidores de la 17β-HSD1, una enzima involucrada en el metabolismo de los esteroides. La modulación de la actividad de la 17β-HSD1 tiene implicaciones en enfermedades relacionadas con las hormonas, incluido el cáncer de mama y la endometriosis. Al inhibir esta enzima, los compuestos basados en 2-FH3MBA pueden ofrecer beneficios terapéuticos .

- 2-FH3MBA se puede utilizar en la preparación de ésteres borónicos. Estos compuestos versátiles son intermediarios esenciales en la síntesis orgánica, particularmente para construir enlaces C-C mediante reacciones de acoplamiento cruzado catalizadas por metales de transición. Los ésteres borónicos encuentran aplicaciones en el descubrimiento de fármacos, agroquímicos y ciencia de materiales .

- Como compuesto fluorado, 2-FH3MBA contribuye a la diversidad de bloques de construcción disponibles para la síntesis química. La sustitución de flúor puede mejorar la lipofilicidad, la estabilidad metabólica y la bioactividad de los candidatos a fármacos. Los investigadores pueden incorporar 2-FH3MBA en moléculas similares a fármacos para explorar un nuevo espacio químico .

- El centro quiral en 2-FH3MBA lo hace adecuado para la síntesis asimétrica. Los investigadores pueden aprovechar su estereoquímica para crear compuestos enantioméricamente puros. Los bloques de construcción quirales son cruciales para el diseño de productos farmacéuticos, agroquímicos y materiales avanzados con actividades biológicas específicas .

- 2-FH3MBA puede servir como un compuesto modelo para estudiar las vías metabólicas. Investigar su metabolismo in vivo o in vitro proporciona información sobre la eliminación de fármacos, la bioactivación y la posible toxicidad. Comprender cómo el cuerpo procesa este compuesto contribuye al desarrollo y la evaluación de la seguridad de los fármacos .

Reacciones de Acoplamiento de Suzuki

Inhibidores de la 17β-Hidroxiesteroideo Deshidrogenasa Tipo 1 (17β-HSD1)

Síntesis de Ésteres Borónicos

Bloque de Construcción Fluorado

Síntesis Quiral

Estudios de Metabolitos y Metabolismo de Fármacos

Safety and Hazards

The compound is considered hazardous and has been assigned the GHS07 pictogram . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mecanismo De Acción

Target of Action

The primary targets of 2-Fluoro-3-hydroxy-3-methylbutanoic acid are currently unknown. This compound is structurally similar to 2-Hydroxy-3-methylbutanoic acid , which is a structural analog of GHB, a naturally occurring substance in the central nervous system . Therefore, it’s possible that 2-Fluoro-3-hydroxy-3-methylbutanoic acid may interact with similar targets as GHB, but this needs further investigation.

Mode of Action

Given its structural similarity to ghb, it may interact with ghb receptors in the central nervous system

Biochemical Pathways

The biochemical pathways affected by 2-Fluoro-3-hydroxy-3-methylbutanoic acid are currently unknown. Given its structural similarity to GHB, it may be involved in GABAergic neurotransmission . .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Fluoro-3-hydroxy-3-methylbutanoic acid are currently unknown. The compound has a molecular weight of 136.12 , which may influence its absorption and distribution

Result of Action

The molecular and cellular effects of 2-Fluoro-3-hydroxy-3-methylbutanoic acid’s action are currently unknown. Given its potential interaction with GHB receptors, it may have neuroactive effects . .

Propiedades

IUPAC Name |

2-fluoro-3-hydroxy-3-methylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9FO3/c1-5(2,9)3(6)4(7)8/h3,9H,1-2H3,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPAVPWCRWRTHOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)O)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9FO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-fluoro-4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2500131.png)

![N-(2,6-difluorophenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2500133.png)

![(4-Bromophenyl)(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2500134.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2500135.png)

![({2-[(5-Chloropyridin-3-yl)oxy]-5-fluorophenyl}methyl)(methyl)amine](/img/structure/B2500138.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2500140.png)

![Ethyl 4-[2-(4-ethoxyanilino)-2-oxoethoxy]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate](/img/structure/B2500143.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide](/img/structure/B2500148.png)

![{4-[2-amino-1-(2,3-dihydro-1H-indol-1-yl)ethyl]phenyl}dimethylamine](/img/structure/B2500149.png)

![2-[(4-bromo-2-methylphenyl)sulfanyl]-N-(cyanomethyl)-N-methylacetamide](/img/structure/B2500150.png)